molecular formula C15H11BrN2O2S B371306 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione CAS No. 329078-51-5

1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B371306
CAS No.: 329078-51-5
M. Wt: 363.2g/mol
InChI Key: SHAOCAKOPFKTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a novel chemical entity designed for pharmaceutical and biological research. This compound features a pyrrolidine-2,5-dione (succinimide) core, a privileged scaffold recognized for its significant role in medicinal chemistry . The structure is further functionalized with a 4-bromophenyl group and a pyridin-2-ylsulfanyl moiety, which may enhance its potential for target selectivity and interaction with biological macromolecules . Core Research Applications: The primary research applications for this compound are in the fields of oncology and central nervous system (CNS) diseases. Pyrrolidine-2,5-dione hybrids have demonstrated remarkable antitumor efficacy in vitro and in vivo, with mechanisms of action that may include disruption of the cell cycle and inhibition of anti-apoptotic proteins such as Bcl-2 . Furthermore, structurally related 3-aryl-pyrrolidine-2,5-diones have been extensively investigated for their anticonvulsant properties in preclinical models, showing potency in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Research Value and Mechanism: The incorporation of the pyrrolidine ring offers a 3D, sp3-hybridized structure that is advantageous for exploring pharmacophore space and can lead to improved solubility and ADME properties compared to flat aromatic scaffolds . The bromophenyl and pyridinylsulfanyl substituents are likely to contribute to the molecule's electronic profile and serve as key pharmacophores for binding to enzymatic targets. Researchers can utilize this compound as a key intermediate or as a novel scaffold for developing potent and selective inhibitors in hit-to-lead optimization campaigns. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-bromophenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-10-4-6-11(7-5-10)18-14(19)9-12(15(18)20)21-13-3-1-2-8-17-13/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAOCAKOPFKTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Itaconic Acid Cyclization with 4-Bromoaniline

A widely adopted method involves reacting itaconic acid with 4-bromoaniline under acidic conditions. In a representative procedure:

  • Reactants : 4-Bromoaniline (1 eq.), itaconic acid (1.2 eq.)

  • Solvent : Acetic acid (10 mL per 2 mmol of amine)

  • Conditions : Reflux at 120°C for 4–6 hours

  • Workup : Precipitation in ice/water, filtration, and recrystallization from ethanol

  • Yield : 72–85%

This method produces 1-(4-bromophenyl)pyrrolidine-2,5-dione, a key intermediate confirmed via NMR and IR spectroscopy. The IR spectrum shows carbonyl stretches at 1730 cm⁻¹ (dione) and 1676 cm⁻¹ (amide), while ¹H-NMR reveals aromatic protons at δ 7.58–8.29 ppm.

Maleic Anhydride-Based Route

Alternative protocols use maleic anhydride and 4-bromophenylamine:

  • Reactants : Maleic anhydride (1 eq.), 4-bromophenylamine (1 eq.)

  • Solvent : Toluene

  • Conditions : Reflux for 8 hours, followed by acid-catalyzed cyclization

  • Yield : 68–75%

This route is less common due to competing side reactions but offers scalability for industrial applications.

ParameterValue
Reaction Temperature60°C
Reaction Time12 hours
Purification MethodColumn chromatography
Purity (HPLC)>95%

Direct Oxidative Coupling

For substrates lacking pre-installed halogens, copper-catalyzed C–S bond formation is utilized:

  • Reactants : 1-(4-Bromophenyl)pyrrolidine-2,5-dione (1 eq.), pyridin-2-thiol (1.5 eq.)

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (2 eq.)

  • Solvent : DMSO

  • Conditions : 100°C for 24 hours

  • Yield : 55–62%

This method avoids bromination but suffers from lower efficiency and side product formation.

Optimization and Challenges

Regioselectivity in Substitution

The 3-position is favored for substitution due to electronic effects from the electron-withdrawing dione groups, which activate the α-carbon toward nucleophilic attack. Competing reactions at the 4-position are minimized using bulky bases like K₂CO₃.

Solvent and Temperature Effects

  • DMF vs. DMSO : DMF improves solubility of intermediates but requires higher temperatures (60°C vs. 100°C for DMSO).

  • Reaction Time : Prolonged heating (>24 hours) degrades the product, necessitating precise timing.

Scalability and Industrial Feasibility

The thiol-displacement route (Section 2.1) is preferred for large-scale synthesis due to:

  • Higher yields (65–78% vs. 55–62%)

  • Reduced metal catalyst costs

  • Simpler purification

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H-NMR : Aromatic protons (δ 7.5–8.3 ppm), pyrrolidine CH₂ (δ 2.5–3.5 ppm)

  • IR : C=O stretches at 1730–1670 cm⁻¹, C–S at 680 cm⁻¹

  • Mass Spectrometry : Molecular ion peak at m/z 363.2 [M+H]⁺

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and pyridinylsulfanyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • 1-(4-Bromophenyl)-3-(dodecylthio)pyrrolidine-2,5-dione (2c) (): Features a dodecylthio chain at position 3.
  • 3-(Hexadecylthio)-1-phenylpyrrolidine-2,5-dione (2d) (): Substituted with phenyl (position 1) and hexadecylthio (position 3).
  • 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (): Contains a 4-bromophenyloxy group (position 3) and acetylphenyl (position 1).

Substituent Analysis:

  • Position 1 : The 4-bromophenyl group in the target compound enhances steric hindrance and electron withdrawal compared to phenyl (2d) or acetylphenyl ().
  • Position 3 : The pyridin-2-ylsulfanyl group is more polar and rigid than alkylthio chains (2c, 2d) or aryloxy groups (). This increases hydrogen-bond acceptor capacity (pyridine nitrogen) and reduces rotatable bonds compared to long alkyl chains.

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Substituent Features
Target Compound C₁₅H₁₀BrN₂O₂S Not reported 4-Bromophenyl, pyridin-2-ylsulfanyl
2c () C₂₂H₃₂BrNO₂S 97–98 4-Bromophenyl, dodecylthio
2d () C₂₆H₄₁NO₂S 78–79 Phenyl, hexadecylthio
2e () C₂₇H₄₃NO₃S 103–104 4-Methoxyphenyl, hexadecylthio
Compound C₁₉H₁₅BrNO₄ Not reported 4-Acetylphenyl, 4-bromophenyloxy
  • Melting Points : Alkylthio derivatives (2c, 2d) exhibit lower melting points (78–98°C) due to flexible chains, while the target’s rigid pyridinyl group may elevate its melting point closer to 2e (103–104°C) .
  • Solubility : The pyridinylsulfanyl group likely improves aqueous solubility compared to hydrophobic alkylthio chains.

Spectroscopic Data

NMR Characteristics :

  • Target Compound : Expected aromatic signals at δ 7.5–8.5 ppm (pyridine protons) and δ 7.3–7.6 ppm (4-bromophenyl protons). The sulfur atom may deshield adjacent carbons in ¹³C NMR.
  • 2c () : δ 0.88 ppm (terminal CH₃ of dodecylthio) and δ 1.25–1.45 ppm (methylene groups). ¹³C NMR shows signals for aliphatic carbons (~20–35 ppm) .
  • Compound : Distinct methoxy (δ ~3.8 ppm) and acetyl (δ ~2.5 ppm) signals in ¹H NMR .

Elemental Analysis :
The target compound’s pyridine nitrogen increases %N compared to alkylthio analogues (e.g., 2c: 2.07% N vs. target: ~6.5% N).

Molecular Properties Influencing Bioavailability

Parameter Target Compound 2c () Compound
Molecular Weight ~377.3 g/mol 454.5 g/mol ~424.2 g/mol
Rotatable Bonds ~4 14 (dodecyl chain) ~6
H-Bond Acceptors 4 (pyridine N, 2 O, S) 3 (O, S) 5 (O, N)
Polar Surface Area ~70 Ų ~40 Ų ~90 Ų

    Biological Activity

    1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a complex organic compound characterized by a pyrrolidine ring with a bromophenyl substituent and a pyridinylsulfanyl group. This molecular structure incorporates a dione functional group, which is crucial for its biological activity and potential therapeutic applications. The presence of the bromine atom enhances lipophilicity, potentially influencing interactions with biological targets.

    Chemical Structure

    The chemical formula for this compound is C13_{13}H10_{10}BrN2_{2}O2_{2}S. Its structural features are as follows:

    • Pyrrolidine Ring : A five-membered ring containing nitrogen.
    • Bromophenyl Group : A phenyl ring substituted with a bromine atom.
    • Pyridinylsulfanyl Group : A pyridine ring connected via a sulfur atom.

    Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. Techniques such as molecular docking and spectroscopy have been employed to elucidate these interactions, revealing insights into its potential therapeutic effects. The unique combination of substituents in this compound enhances both its lipophilicity and biological activity.

    Biological Activities Reported

    This compound exhibits several biological activities, including:

    • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
    • Antimicrobial Properties : Derivatives have been tested for their ability to combat microbial infections.
    • Enzyme Inhibition : Potential as an inhibitor of specific enzymes involved in disease pathways.

    Comparison with Related Compounds

    The following table summarizes the biological activities of related compounds:

    Compound NameStructural FeaturesBiological Activity
    1-(4-Chlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dioneChlorine instead of bromineAnticancer activity reported
    3-(Pyridin-2-ylsulfanyl)-1-benzylpyrrolidine-2,5-dioneBenzyl group instead of bromophenylAntimicrobial properties
    1-(4-Methylphenyl)-3-(pyridin-3-sulfanyl)pyrrolidine-2,5-dioneMethyl substitution; different sulfanyl positionReduced cytotoxicity compared to brominated analog

    Study on Anticancer Activity

    A study investigated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects at micromolar concentrations. Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

    Antimicrobial Evaluation

    Another research effort focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The results showed that it inhibited the growth of Gram-positive bacteria effectively, indicating its potential as an antimicrobial agent.

    Enzyme Inhibition Studies

    Research has also highlighted the compound's ability to inhibit specific enzymes implicated in metabolic pathways. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.